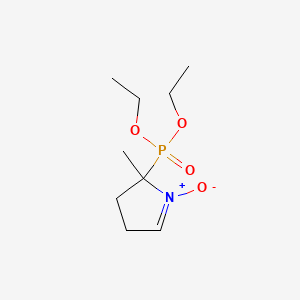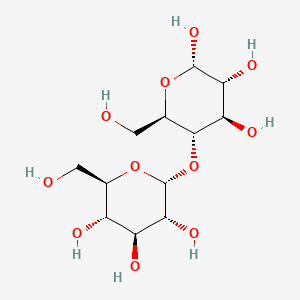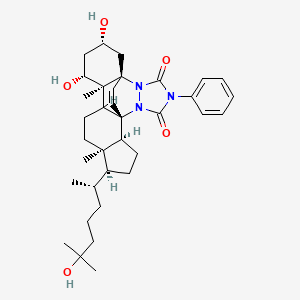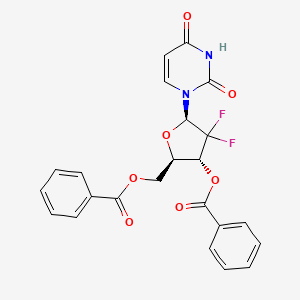
Clopamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clopamide-d6 is the labelled analogue of Clopamide . Clopamide is a piperidine diuretic . It is categorized as a thiazide-like diuretic and works similarly to thiazide diuretics . It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter .
Molecular Structure Analysis
The molecular structure of Clopamide involves a crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper (II) complexes . All Cu (II) complexes have a square-planar coordination geometry, in which copper (II) centres are surrounded by piperidine-N and carbonyl-O donor atoms in a five-membered chelate ring .Chemical Reactions Analysis
The photodegradation of Clopamide was investigated using N,N-dimethylaniline (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor . Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer .Wissenschaftliche Forschungsanwendungen
Application in Pharmacokinetics
Field
Pharmaceutical Analysis
Summary of the Application
Clopamide is used in pharmacokinetic studies to understand its behavior in the human body .
Methods of Application
A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous quantitation of clopamide, reserpine, and dihydroergotoxine in human plasma . The analytes were separated with isocratic elution on a Phenomenex Synergi Fusion-RP 80A column .
Results or Outcomes
The method was linear in the concentration range of 1-96.00ng/mL for clopamide . The recoveries from spiked control samples were ≥86.16% for all analytes . The intra- and inter-day precision variations were lower than 13.03% while the accuracy values ranged from 91.76% to 111.50% .
Application in Crystallography
Field
Crystallography and Drug Development
Summary of the Application
Clopamide is used in the study of crystal structures, including polymorphs and solvatomorphs, which is imperative in the use and development of active pharmaceutical ingredients (APIs) .
Methods of Application
Screening various crystallization conditions (polar and apolar solvents, temperature etc.), the clopamide molecule was found to form two different types of crystal structures: a solvent-free and a hemihydrate form .
Results or Outcomes
The crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper(II) complexes were reported .
Application in Photodegradation Studies
Field
Pharmaceutical Chemistry
Summary of the Application
Clopamide is used in photodegradation studies to understand its behavior under light exposure .
Methods of Application
The phototransformation of Clopamide was investigated using N,N-dimethylani-line (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor fitted with a medium-pressure mercury vapor lamp (450 W) .
Results or Outcomes
Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer . The photoproducts are 2-chloro-5-((2,6-dimethylpiperidin-1-yl)carbamoyl)benzenesulfonic acid (2) and 4-hydroxy-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl benzamide (3) . This suggests that Clopamide users should avoid light (natural or artificial) exposure to prevent from drug-induced photosensitivity .
Safety And Hazards
Eigenschaften
CAS-Nummer |
1346602-07-0 |
|---|---|
Produktname |
Clopamide-d6 |
Molekularformel |
C₁₄H₁₄D₆ClN₃O₃S |
Molekulargewicht |
351.88 |
Synonyme |
rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



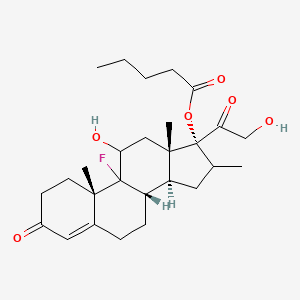
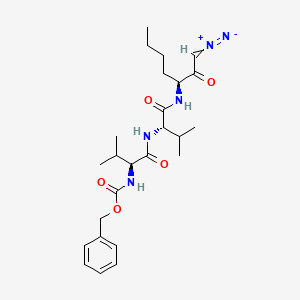
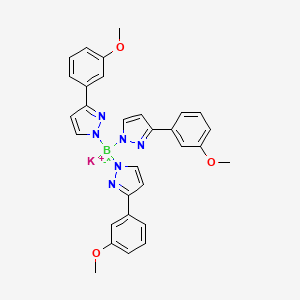
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
